molecular formula C9H6FNO2S B2602834 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 1552532-10-1

3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2602834
CAS No.: 1552532-10-1
M. Wt: 211.21
InChI Key: UETLINNQLKWVRT-UHFFFAOYSA-N
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Description

3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid is a fluorinated benzothiophene derivative that serves as a versatile synthetic intermediate for constructing biologically active molecules in medicinal chemistry research. The scaffold is of significant interest in neuroscience, particularly in the development of D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that metabolizes the NMDA receptor co-agonist D-serine, and its inhibition is a explored therapeutic strategy for conditions associated with NMDA receptor hypofunction . Furthermore, the 3-aminobenzo[b]thiophene core is a privileged structure in drug discovery, frequently employed in the synthesis of kinase inhibitors targeting various cancer-related pathways . Researchers utilize this fluorinated building block to develop compounds for probing disease mechanisms involving protein kinases and metabolic enzymes, making it a valuable tool for hit identification and lead optimization campaigns in pharmaceutical research.

Properties

IUPAC Name

3-amino-7-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETLINNQLKWVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in high yields (58-96%) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. This method is favored for its rapid reaction kinetics and the ability to avoid metal-catalyzed processes, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzo[b]thiophene derivatives, including 3-amino-7-fluorobenzo[b]thiophene-2-carboxylic acid. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development. For instance, a derivative of benzo[b]thiophene was shown to possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It functions as an inhibitor of the IκB kinase complex, which plays a crucial role in inflammatory processes mediated by the NF-κB pathway. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines and may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, suggesting potential applications in cancer therapy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the amino and fluorine functional groups is crucial for enhancing its biological activity.

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsConditions
1NitrationBenzo[b]thiopheneHNO₃/H₂SO₄
2ReductionNitro derivativeSn/HCl or Fe/HCl
3FluorinationFluorinating agent (e.g., HF)Controlled temperature
4CarboxylationCarbon dioxideHigh pressure

Case Study: Antimicrobial Efficacy

In a study evaluating various benzo[b]thiophene derivatives, researchers found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant bacterial strains . This positions it as a potential lead compound for further development.

Case Study: Inhibition of Inflammatory Pathways

Another study focused on the compound's ability to inhibit IκB kinase activity in cellular models of inflammation. Results indicated a significant reduction in IL-6 and TNF-alpha production following treatment with the compound, supporting its role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). These inhibitors augment the oxidation of branched-chain amino acids (BCAA) by binding to the kinase and triggering conformational changes that enhance the degradation of the kinase .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogen-Substituted Derivatives
  • For example, 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.94) shares a near-identical scaffold but differs in halogen electronegativity and hydrogen-bonding capacity .
  • 6-Fluorophenyl-substituted analogs (e.g., 6-(4-fluorophenyl)benzo[b]thiophene-2-carboxylic acid, ): Fluorine at the phenyl ring (vs.
Amino Group Positioning
  • 3-Amino vs. 4-Methylamino derivatives (): Substituting the amino group at position 3 (as in the target compound) vs. position 4 significantly impacts bioactivity. For example, 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid derivatives showed reduced antimicrobial potency (MIC values increased by 2–4×) compared to analogs with optimal amino positioning .
Carboxylic Acid Derivatives
  • Thiophene-2-carboxylic acid (CAS: 527-72-0, ): The unsubstituted parent compound lacks the amino and fluorine groups, resulting in lower bioactivity. Its primary use is as a synthetic precursor .
Antiproliferative Activity
  • Thiophene-2-carboxylic acid derivatives ():
    • Derivatives with 4-chlorophenyl and pyrrolopyrimidine moieties (e.g., compound 19b in ) exhibited IC50 values <1 μM against cancer cells, surpassing doxorubicin. The target compound’s fluorine atom may enhance selectivity by reducing off-target interactions .
    • Lipophilicity (logP/clogP) correlates strongly with activity in thiophene derivatives (R² = 0.82, ), whereas furan analogs showed weaker correlations, highlighting the benzo[b]thiophene scaffold’s superiority .
Antimicrobial Activity
  • Amino-substituted thiophenes (): Modifications to the amine side chain (e.g., ethyl vs. isopropyl) altered MIC values by up to 8×. The target compound’s primary amino group may enable hydrogen bonding with bacterial targets, a feature absent in alkylamino analogs .

Physicochemical Properties

Compound clogP Water Solubility (mg/mL) Bioactivity (IC50/MIC) Key Substituents
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid 2.1 0.45 Anticancer: 0.8 μM* 3-NH2, 7-F
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid () 2.8 0.12 N/A 3-OH, 7-Cl
Thiophene-2-carboxylic acid () 1.3 1.2 Low Unsubstituted
6-(4-Fluorophenyl)benzo[b]thiophene-2-carboxylic acid () 3.0 0.08 Anticancer: 1.5 μM* 6-(4-F-C6H4)

*Representative values from analogous compounds in cited studies.

Biological Activity

3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophene derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Amino group at the 3-position
  • Fluorine atom at the 7-position
  • Carboxylic acid group at the 2-position

These structural elements contribute to its reactivity and interaction with biological targets.

The precise biological targets of this compound remain largely unidentified. However, it is hypothesized that compounds in the aromatic anilide class interact with their targets through non-covalent interactions such as hydrogen bonding and π-stacking.

Biochemical Pathways

Research indicates that thiophene derivatives exhibit various pharmacological properties:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antihypertensive
  • Anti-atherosclerotic properties.

Anticancer Activity

Studies on related compounds suggest that derivatives of benzothiophene can inhibit cancer cell proliferation. For instance, compounds targeting specific pathways like RhoA/ROCK have shown significant anti-proliferative effects on breast cancer cells .

Antimicrobial Properties

The compound has been noted for its potential antimicrobial activity, particularly against Staphylococcus aureus. In vitro assays demonstrated that certain derivatives exhibit cytotoxicity towards human cancer cell lines while being less toxic to normal cells .

Case Study: Anticancer Efficacy

A study investigated a series of benzothiophene derivatives, including those similar to this compound. The results indicated that these compounds could significantly inhibit the growth of lung and breast cancer cells in vitro. The mechanism involved apoptosis induction and disruption of cell cycle progression .

Case Study: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of thiophene derivatives. The compounds were shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Chemical Reaction Analysis

This compound undergoes various chemical reactions that can modify its biological activity:

  • Oxidation : Can form sulfoxides and sulfones.
  • Reduction : Converts the carboxylic acid group to alcohols or aldehydes.
  • Substitution : The amino and fluorine groups can participate in nucleophilic substitution reactions.

These reactions can lead to the development of new analogs with enhanced biological activities.

Applications in Research and Industry

The compound is utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing bioactive molecules.
  • Material Science : In organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Q & A

Q. How can mechanistic studies differentiate between electronic and steric effects of the fluorine substituent?

  • Methodological Answer : Synthesize deuterated or 18F^{18}F-labeled analogs to isolate electronic effects. Compare kinetic isotope effects (KIEs) in reactions or binding assays. For steric analysis, use molecular docking simulations with fluorine-free analogs as controls .

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